molecular formula C11H14O2S B13621869 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid

1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid

Cat. No.: B13621869
M. Wt: 210.29 g/mol
InChI Key: WRPDCHXAMXEFAN-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid functionalized with a thiophene-3-yl ethyl substituent. This compound is of interest in medicinal chemistry and materials science, where its hybrid structure may enable unique interactions in biological systems or polymer matrices.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

1-(2-thiophen-3-ylethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H14O2S/c12-10(13)11(4-1-5-11)6-2-9-3-7-14-8-9/h3,7-8H,1-2,4-6H2,(H,12,13)

InChI Key

WRPDCHXAMXEFAN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCC2=CSC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation of the Cyclobutane-1-carboxylic Acid Core

The core cyclobutane acid, specifically 3-oxo-1-cyclobutane-carboxylic acid, serves as a key intermediate. A novel and efficient synthetic route is described in a Chinese patent (CN101555205B), which outlines a multi-step process starting from inexpensive raw materials such as 3-dichloroacetone and ethylene glycol to form a dioxolane intermediate, followed by cyclization and hydrolysis steps under mild conditions.

Key steps from the patent include:

Step Reaction Description Conditions Yield (%)
1 Formation of 2,2-dichloromethyl-1,3-dioxolane from 3-dichloroacetone and ethylene glycol Stirring at 100°C, catalyzed by p-methylbenzenesulfonic acid, water removal by distillation for 6 h 88-92 (distillation cut)
2 Cyclization with dialkyl malonate esters (methyl, ethyl, or diisopropyl malonate) Reflux with hydrochloric acid (20-25%) at 100°C for 45-55 h 49.1 - 92.1 (depending on ester)
3 Hydrolysis under strong acid conditions to yield 3-oxo-1-cyclobutane-carboxylic acid Filtration, extraction with ether, drying, and crystallization Up to 92.1

This method avoids expensive raw materials, uses mild reaction conditions, and is amenable to scale-up.

Functionalization: Introduction of the 2-(Thiophen-3-yl)ethyl Group

The incorporation of the 2-(thiophen-3-yl)ethyl substituent onto the cyclobutane ring can be achieved by several synthetic routes, often involving:

A typical approach involves:

  • Conversion of 3-oxo-1-cyclobutane-carboxylic acid to its acid chloride using reagents such as oxalyl chloride in the presence of catalytic N,N-dimethylformamide (DMF) in dichloromethane at 0–20°C for 19 hours, yielding the corresponding acid chloride intermediate.

  • Reaction of this acid chloride with 2-(thiophen-3-yl)ethylamine or a suitable nucleophile to form the amide or ester intermediate, which can be further transformed into the target acid.

  • Alternatively, Grignard reagents derived from 3-thiophenylmethyl bromides can be added to cyclobutanone derivatives followed by oxidation or hydrolysis to obtain the substituted acid.

Representative Experimental Procedures and Conditions

Based on literature protocols and patent data, the following generalized procedures are used:

Procedure Description Reagents & Conditions Notes
Acid Chloride Formation Conversion of carboxylic acid to acid chloride Oxalyl chloride, DMF catalyst, dichloromethane, 0–20°C, 19 h High yield (~29% for thiophene acid chloride)
Amidation/Esterification Reaction of acid chloride with alcohol or amine Room temperature stirring overnight in DCM, quenching with water Purification by column chromatography
Grignard Addition Addition of 3-thiophenylmethyl Grignard reagent to cyclobutanone Anhydrous THF, nitrogen atmosphere, slow addition over 6 h, quench with 6 M HCl Yields functionalized cyclobutane alcohols/carboxylic acids
Hydrolysis and Purification Hydrolysis of esters or amides to carboxylic acid Acidic or basic hydrolysis followed by extraction and drying Crystallization from solvents such as ether or THF

Data Table Summarizing Key Parameters for Preparation

Step Intermediate/Product Reagents Solvent Temperature Time Yield (%) Notes
1 2,2-Dichloromethyl-1,3-dioxolane 3-Dichloroacetone, ethylene glycol, p-methylbenzenesulfonic acid Toluene 100°C 6 h 88-92 (distillation cut) Water removal by distillation
2 Cyclobutane dicarboxylate ester Dialkyl malonate, HCl (20-25%) Aqueous 100°C 45-55 h 49.1 - 92.1 Ester type affects yield
3 3-Oxo-1-cyclobutane-carboxylic acid Hydrolysis Ether extraction Room temp - Up to 92.1 Crystallization step
4 Acid chloride intermediate Oxalyl chloride, DMF DCM 0–20°C 19 h ~29 (for thiophene acid chloride) Cooling required
5 Final substituted acid Thiophene ethylamine or Grignard reagent THF or DCM 0°C to RT Overnight Variable Purified by chromatography

Analytical and Purification Considerations

  • Drying agents such as anhydrous sodium sulfate or magnesium sulfate are used to remove water from organic layers after extraction.
  • Column chromatography is routinely employed to purify intermediates and the final product.
  • Crystallization from solvents like ether or THF is used to obtain pure solids.
  • Reaction progress is monitored by standard analytical techniques such as TLC, NMR, and IR spectroscopy.

Summary and Research Findings

  • The preparation of 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid relies heavily on the efficient synthesis of 3-oxo-1-cyclobutane-carboxylic acid as a versatile intermediate.
  • The patented synthetic route offers a cost-effective, scalable, and mild method to obtain the cyclobutane acid core.
  • Functionalization with the thiophene moiety is achieved through acid chloride intermediates or Grignard additions, with purification via chromatography.
  • Yields vary depending on the ester or amine used and the reaction conditions but can be optimized by controlling temperature, reaction time, and reagent stoichiometry.
  • The combined data from patents and synthetic literature provide a robust foundation for the preparation of this compound for research and potential pharmaceutical applications.

This detailed synthesis overview integrates patent data and peer-reviewed synthetic procedures to present a comprehensive guide to preparing 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid, emphasizing practical reaction conditions, yields, and purification methods.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid can undergo several types of chemical reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid depends on its specific application:

Comparison with Similar Compounds

1-(Furan-3-yl)cyclobutane-1-carboxylic Acid

  • Structure : Replaces thiophene with a furan ring.
  • Key Differences :
    • Aromaticity : Furan’s oxygen atom reduces aromaticity compared to thiophene’s sulfur, leading to weaker π-electron delocalization .
    • Electronic Effects : Oxygen’s electronegativity may decrease electron density at the cyclobutane ring, altering acidity and reactivity.
  • Molecular Weight : Expected to be lower than the thiophene analogue due to sulfur’s higher atomic mass.

1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic Acid

  • Structure : Features a chlorophenyl group and a methyl substituent on the cyclobutane .
  • Key Differences: Lipophilicity: Chlorine increases logP, enhancing membrane permeability.
  • Molecular Weight : 224.69 g/mol (higher than the thiophene derivative due to chlorine and methyl groups).

3,3-Difluoro-1-(2-fluorophenyl)cyclobutanecarboxylic Acid

  • Structure : Contains two fluorine atoms on the cyclobutane and a fluorophenyl group .
  • Key Differences :
    • Electron Withdrawal : Fluorine’s electronegativity increases the carboxylic acid’s acidity (lower pKa).
    • Conformational Rigidity : Difluoro substitution may rigidify the cyclobutane ring, affecting molecular recognition.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid Not provided ~225 (estimated) Thiophene-ethyl Moderate lipophilicity, aromatic π-system
1-(Furan-3-yl)cyclobutane-1-carboxylic acid Not provided ~150 (estimated) Furan Higher polarity, weaker π-interactions
1-(3-Chlorophenyl)-3-methylcyclobutane-1-carboxylic acid C12H13ClO2 224.69 Chlorophenyl, methyl High lipophilicity, steric bulk
3,3-Difluoro-1-(2-fluorophenyl)cyclobutanecarboxylic acid C11H9F3O2 230.19 Difluoro, fluorophenyl Enhanced acidity, conformational rigidity

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(2-(Thiophen-3-yl)ethyl)cyclobutane-1-carboxylic acid?

  • Methodological Answer : The synthesis of cyclobutane derivatives often involves ring-formation strategies such as [2+2] photocycloaddition or cyclization of pre-functionalized precursors. For example, aza-Michael addition approaches have been used to synthesize structurally similar aminocyclobutane carboxylic acids (e.g., 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid) by reacting enones with amines under controlled conditions . For the target compound, introducing the thiophene moiety via alkylation or coupling reactions (e.g., Suzuki-Miyaura) to a cyclobutane scaffold may be viable. Ensure regioselectivity by optimizing reaction solvents (e.g., THF, DMF) and catalysts (e.g., Pd-based) .

Q. How should researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm stereochemistry and substitution patterns via 1^1H and 13^{13}C NMR, comparing chemical shifts to structurally similar cyclobutane derivatives (e.g., methyl 2-cyanocyclobutane-1-carboxylate) .
  • HPLC/MS : Assess purity (>95%) using reverse-phase HPLC with UV detection and mass spectrometry for molecular ion verification .
  • X-ray Crystallography : Resolve ambiguities in cyclobutane ring conformation or thiophene orientation .

Q. What safety precautions are necessary during handling?

  • Methodological Answer : Based on analogous cyclobutane-carboxylic acids:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection if dust or aerosols are generated .
  • Storage : Keep in a ventilated, cool (<25°C), dry environment away from strong oxidizers (e.g., peroxides) to prevent decomposition into carbon oxides .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for cyclobutane-carboxylic acid derivatives?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities.

  • Differential Scanning Calorimetry (DSC) : Compare thermal profiles (melting onset, enthalpy) across batches .
  • Recrystallization Studies : Test solvents (e.g., ethanol/water mixtures) to isolate pure polymorphs .
  • Computational Modeling : Predict stable conformers using DFT calculations (e.g., Gaussian software) to correlate with experimental data .

Q. What experimental design considerations are critical for studying the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Bioisosteric Replacement : The thiophene group may mimic phenyl rings in drug candidates. Evaluate pharmacokinetic properties (e.g., logP, solubility) via shake-flask or HPLC-derived methods .
  • Stability Testing : Incubate the compound in simulated physiological conditions (pH 7.4 buffer, 37°C) and monitor degradation via LC-MS .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying cyclobutane substituents) and assay against target enzymes (e.g., kinases) to identify pharmacophores .

Q. How can researchers validate analytical methods for detecting trace impurities in this compound?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:

  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to generate degradation products. Use HPLC with diode-array detection to identify impurities .
  • Limit of Detection (LOD) : Establish via signal-to-noise ratios (e.g., 3:1) for known contaminants (e.g., unreacted thiophene precursors) .
  • Cross-Validation : Compare results across labs using standardized reference materials (e.g., pharmacopeial grade cyclobutane-carboxylic acids) .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (1R,2R)-cyclobutane derivatives) to direct stereochemistry .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclopropanation or alkylation steps .
  • Chiral Chromatography : Separate diastereomers using columns with cellulose-based stationary phases .

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